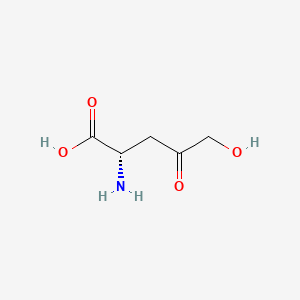
5-Hydroxy-4-oxonorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid derivative known for its biological activities. It was first isolated from Streptomyces species and has shown potential in various scientific and medical applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-4-oxonorvaline can be synthesized through a divergent, enantioselective synthetic strategy. One common method involves the asymmetric transfer allylation of glycine Schiff base using the Corey catalyst derived from cinchonidine. This process yields (S)-allylglycine, which serves as a starting material for further reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enantioselective synthesis approach mentioned above can be scaled up for industrial applications, ensuring high yields and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
5-Hydroxy-4-oxonorvaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules.
Industry: Its unique properties make it valuable for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxonorvaline involves the inhibition of homoserine dehydrogenase, an enzyme crucial for amino acid synthesis. The compound forms a covalent adduct with the enzyme’s cofactor, nicotinamide adenine dinucleotide (NAD), leading to potent antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Norvaline: A non-proteinogenic amino acid with similar biological activities.
ɣ-Oxonorvaline: Another derivative used for site-specific protein modification.
ɣ-Hydroxynorvaline: Known for its antidiabetic properties.
Uniqueness
5-Hydroxy-4-oxonorvaline stands out due to its potent antifungal and antitubercular properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
26911-39-7 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)CO |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


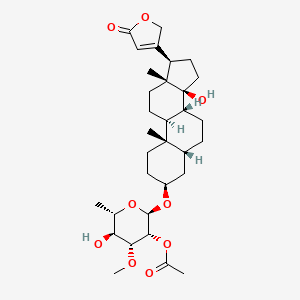
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
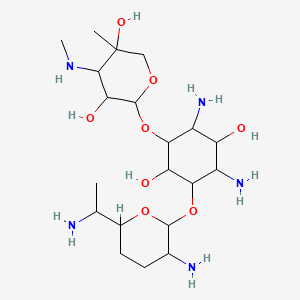
![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
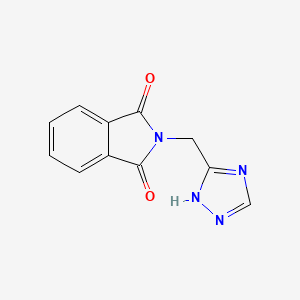
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
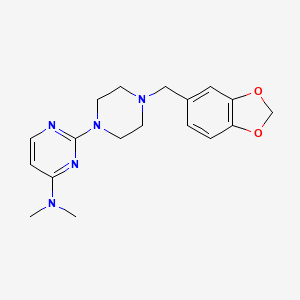
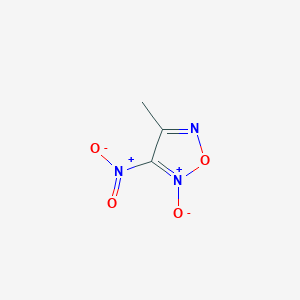
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
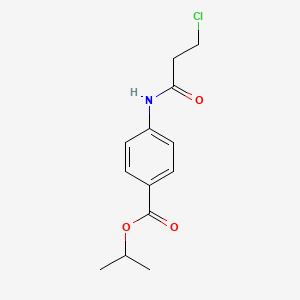
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
